molecular formula C13H19FN2 B7861512 N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861512
M. Wt: 222.30 g/mol
InChI Key: IOCKUGRXVRTJMR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the 4-Fluoro-3-methylbenzyl Group: This step involves the alkylation of the pyrrolidine ring with 4-fluoro-3-methylbenzyl halides under basic conditions.

    Methylation: The final step is the methylation of the nitrogen atom in the pyrrolidine ring using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The pyrrolidine ring provides structural rigidity, which is crucial for the compound’s biological activity.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amine
  • N-(3-Methylbenzyl)-N-methylpyrrolidin-3-amine
  • N-(4-Fluoro-3-methylphenyl)-N-methylpyrrolidin-3-amine

Uniqueness: N-(4-Fluoro-3-methylbenzyl)-N-methylpyrrolidin-3-amine is unique due to the presence of both the fluorine and methyl groups on the benzyl moiety, which significantly influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-7-11(3-4-13(10)14)9-16(2)12-5-6-15-8-12/h3-4,7,12,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKUGRXVRTJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CCNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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